molecular formula C20H14ClN3O3 B2690157 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 953180-48-8

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2690157
M. Wt: 379.8
InChI Key: IHJRECJKIZKANQ-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CMI-977, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.

Scientific Research Applications

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these derivatives would depend on the specific biological activity being targeted. For example, antiviral activity might be tested using viral cultures, while anticancer activity might be tested using cancer cell lines .

Results or Outcomes

The results or outcomes would also depend on the specific biological activity being targeted. For example, a derivative might show inhibitory activity against a specific virus or cancer cell line .

Antitubercular Activity of Similar Compounds

Summary of the Application

Nitro-substituted heteroaromatic carboxamides were synthesized and tested against three Mycobacterium tuberculosis cell lines. The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Methods of Application or Experimental Procedures

The compounds were tested against three Mycobacterium tuberculosis cell lines .

Results or Outcomes

1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents .

Antiviral Activity of Indole Derivatives

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application or Experimental Procedures

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Results or Outcomes

The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Therapeutic Potential of Imidazole Containing Compounds

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these derivatives would depend on the specific biological activity being targeted .

Antiviral Activity of Indole Derivatives

Methods of Application or Experimental Procedures

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-13-7-5-12(6-8-13)18-9-14(24-27-18)10-23-20(26)19(25)16-11-22-17-4-2-1-3-15(16)17/h1-9,11,22H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJRECJKIZKANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

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